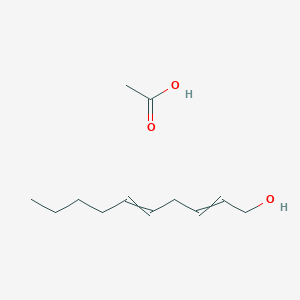
Acetic acid;deca-2,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;deca-2,5-dien-1-ol is an organic compound that combines the properties of acetic acid and deca-2,5-dien-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;deca-2,5-dien-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with deca-2,5-dien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where acetic acid and deca-2,5-dien-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;deca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in deca-2,5-dien-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in deca-2,5-dien-1-ol can be reduced to form saturated alcohols.
Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products
Oxidation: Deca-2,5-dien-1-al (aldehyde) or deca-2,5-dienoic acid (carboxylic acid).
Reduction: Decanol (saturated alcohol).
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
Acetic acid;deca-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;deca-2,5-dien-1-ol involves its interaction with various molecular targets. The ester bond can undergo hydrolysis to release acetic acid and deca-2,5-dien-1-ol, which can then participate in different biochemical pathways. The double bonds in deca-2,5-dien-1-ol make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Deca-2,5-dien-1-ol: An unsaturated alcohol with applications in organic synthesis and fragrance production.
Ethanol: A simple alcohol used as a solvent and in alcoholic beverages.
Uniqueness
Acetic acid;deca-2,5-dien-1-ol is unique due to its combination of an ester bond and unsaturated alcohol, providing a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical reactions makes it valuable in both research and industrial settings.
Properties
CAS No. |
111731-21-6 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;deca-2,5-dien-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,8-9,11H,2-4,7,10H2,1H3;1H3,(H,3,4) |
InChI Key |
RJPHAQGFPPNKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















